(S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate
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Overview
Description
(S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, a difluoroalkene moiety, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of coupling reagents, such as N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide, which enhances amide formation without the need for a base .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced formation of side products.
Chemical Reactions Analysis
Types of Reactions
(S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The difluoroalkene moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation . The reaction conditions typically involve mild temperatures and solvents such as ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction with sodium borohydride can yield the corresponding alcohol, while oxidation can introduce ketone or aldehyde functionalities .
Scientific Research Applications
(S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate has a wide range of applications in scientific research:
Medicine: Its structural features make it a potential candidate for drug development, particularly in the design of enzyme inhibitors.
Industry: The compound’s unique reactivity makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate exerts its effects involves the interaction of its functional groups with molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions . The difluoroalkene moiety can interact with enzymes and other proteins, potentially inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-2-(tert-butoxycarbonylamino)propionic acid: This compound also features a tert-butoxycarbonyl-protected amino group and is used in peptide synthesis.
(S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid: Another Boc-protected amino acid used in the synthesis of chemical probes.
Uniqueness
What sets (S)-Ethyl 3-((tert-butoxycarbonyl)amino)-2,2-difluorohept-6-enoate apart is its difluoroalkene moiety, which imparts unique reactivity and potential for interaction with biological targets. This makes it a valuable compound for research in various fields, including drug development and materials science .
Properties
Molecular Formula |
C14H23F2NO4 |
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Molecular Weight |
307.33 g/mol |
IUPAC Name |
ethyl 2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoate |
InChI |
InChI=1S/C14H23F2NO4/c1-6-8-9-10(14(15,16)11(18)20-7-2)17-12(19)21-13(3,4)5/h6,10H,1,7-9H2,2-5H3,(H,17,19) |
InChI Key |
JLDVDFXBEXOTRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(CCC=C)NC(=O)OC(C)(C)C)(F)F |
Origin of Product |
United States |
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